1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid
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Overview
Description
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and pyrazole moieties endows it with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,6-dimethylpyrimidine-4-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine or pyrazole rings .
Scientific Research Applications
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as a protein kinase inhibitor, interfering with cell signaling pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: These derivatives also contain both pyrimidine and pyrazole rings and are studied for their anticancer properties.
Uniqueness
1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Properties
Molecular Formula |
C11H12N4O2 |
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Molecular Weight |
232.24 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-3-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H12N4O2/c1-6-4-10(13-8(3)12-6)15-5-9(11(16)17)7(2)14-15/h4-5H,1-3H3,(H,16,17) |
InChI Key |
CIKKMAVOWJMOCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=C(C(=N2)C)C(=O)O |
Origin of Product |
United States |
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